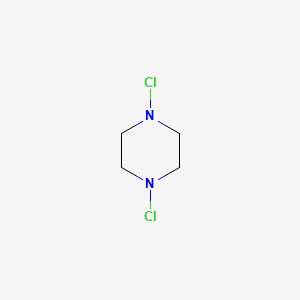

1,4-Dichloropiperazine

描述

1,4-Dichloropiperazine (DCP) is a piperazine derivative with two chlorine atoms substituted at the 1- and 4-positions of the six-membered ring. Its synthesis is often linked to the degradation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of hypochlorous acid (HOCl), forming a chloroammonium cation intermediate that undergoes oxidative fragmentation to yield DCP and formaldehyde . DCP has garnered interest in medicinal chemistry, particularly as a cytotoxic agent. For example, a 7,8-dichloropiperazine analog (compound 54) demonstrated potent activity against acute myeloid leukemia (AML) cells, with >30-fold selectivity over non-cancerous cell lines .

属性

CAS 编号 |

6830-31-5 |

|---|---|

分子式 |

C4H8Cl2N2 |

分子量 |

155.02 g/mol |

IUPAC 名称 |

1,4-dichloropiperazine |

InChI |

InChI=1S/C4H8Cl2N2/c5-7-1-2-8(6)4-3-7/h1-4H2 |

InChI 键 |

GFONQKMYYYOAMC-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.

Aza-Michael addition: This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Industrial Production Methods: Piperazine derivatives, including 1,4-dichloro-piperazine, can be produced industrially through the cyclization of ethylenediamine with dichloroethane or monoethanolamine. These methods are preferred due to their high selectivity and efficiency .

化学反应分析

Types of Reactions:

Substitution Reactions: Piperazine, 1,4-dichloro- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions to replace the chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted piperazines.

Oxidation Products: Oxidation can lead to the formation of piperazine N-oxides.

科学研究应用

Chemistry: Piperazine, 1,4-dichloro- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and as antiparasitic agents .

Industry: In the industrial sector, piperazine derivatives are used in the production of surfactants, resins, and polymers. They also serve as corrosion inhibitors and catalysts in various chemical processes .

作用机制

Piperazine, 1,4-dichloro- exerts its effects primarily through interactions with biological targets such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .

相似化合物的比较

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。